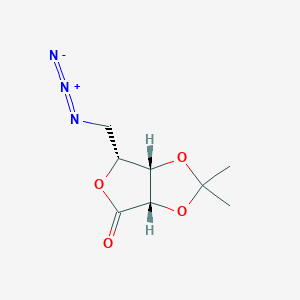
11,13-Di-cis-retinoic Acid
説明
11,13-Di-cis-retinoic Acid is an impurity of Isotretinoin as per European Pharmacopoeia . It has a molecular formula of C20H28O2 and a molecular weight of 300.44 . It is a pale yellow to yellow solid .
Synthesis Analysis
The synthesis of retinoids like 11,13-Di-cis-retinoic Acid involves complex processes. For instance, the catalytic Z-isomerization of retinoids can be achieved using conventional heat treatment or microwave irradiation . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids .
Molecular Structure Analysis
The molecular structure of 11,13-Di-cis-retinoic Acid consists of a bulky hydrophobic region of the cyclic end group, a linker unit of the polyene side chain, and a polar end group . The InChI Key is SHGAZHPCJJPHSC-SMMNRBFNSA-N .
Chemical Reactions Analysis
Retinoids, including 11,13-Di-cis-retinoic Acid, undergo various chemical reactions. For instance, the addition of all-trans retinoic acid to cells can lead to mixtures of double-bond isomers, with a larger proportion of the 13-cis isomer .
Physical And Chemical Properties Analysis
11,13-Di-cis-retinoic Acid has a density of 1.0±0.1 g/cm³, a boiling point of 462.8±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.5 mmHg at 25°C . It has a molar refractivity of 95.5±0.3 cm³ and a polar surface area of 37 Ų .
科学的研究の応用
Depression Treatment
Chronic administration of 13-cis-retinoic Acid has been linked to depression-like behavior in adolescent mice . The drug increases neural activity in the dentate gyrus, which may be critically involved in some aspects of depression-like behavior . This suggests that 13-cis-retinoic Acid could potentially be used in the treatment of depression .
Anti-Acne Medication
13-cis-retinoic Acid is a classic anti-acne drug . It has been associated with depressive symptoms, but it’s primarily used for its anti-acne properties .
Prostate Cancer Treatment
A combination of phenylbutyrate (PB) and 13-cis-retinoic Acid (CRA) has been studied as a differentiation and antiangiogenesis strategy for prostate cancer . The combination of PB and CRA inhibited cell proliferation and increased apoptosis in vitro in an additive fashion as compared with single agents .
Inhibition of Tumor Growth
The combination of PB and CRA also inhibited prostate tumor growth in vivo (up to 82–92%) as compared with single agents . Histological examination of tumor xenografts revealed decreased in vivo tumor cell proliferation, an increased apoptosis rate, and a reduced microvessel density in the animals treated with combined drugs .
Antiangiogenesis Effect
The combination of PB and CRA resulted in reduced in vitro cell proliferation . In vivo testing using the Matrigel angiogenesis assay showed an additive inhibitory effect in the animals treated with a combination of PB + CRA .
Induction of Mitochondrial Membrane Permeability Transition
13-cis-retinoic Acid induces mitochondrial membrane permeability transition, observed as swelling and as a decrease in membrane potential . It stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .
Inhibition of Lipid Synthesis
13-cis-retinoic Acid has been shown to inhibit lipid synthesis in human sebocytes . This could potentially be used in the treatment of conditions related to lipid metabolism .
Regulation of Keratin Expression
13-cis-retinoic Acid has been found to regulate keratin expression in human sebocytes . This suggests a potential application in the treatment of skin conditions related to keratin production .
作用機序
Target of Action
11,13-Di-cis-retinoic Acid, a derivative of Vitamin A, primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are members of the nuclear receptor superfamily of ligand-activated transcription factors . They play a crucial role in cellular differentiation and organ development .
Mode of Action
The compound interacts with its targets, the RARs and RXRs, triggering gene transcription and further consequences in gene regulation . This functional heterodimer activation later results in gene activation/inactivation . The compound has a potency to bind and activate both the retinoic acid/rexinoic acid receptors, which further activates the downstream signaling mechanism .
Biochemical Pathways
The affected pathways primarily involve the retinoic acid signaling pathway . The compound plays a major role in this pathway, controlling important developmental processes in vertebrates, including axial patterning and tissue formation and differentiation . The compound’s action on these pathways results in various downstream effects, including the regulation of epithelial cell growth and differentiation .
Pharmacokinetics
Studies on similar compounds like 13-cis-retinoic acid suggest that these compounds exhibit variable bioavailability and are subject to extensive metabolism . They are also known to have a prolonged terminal-phase plasma half-life, which may represent biliary excretion and enterohepatic circulation .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. It has been found to have anti-inflammatory and anti-tumor action . It also induces mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects on hormone balance were found to be broad with a complex array of effects over a typical 3-month treatment regime . Moreover, the compound already exists in drinking water sources, occurs naturally in cyanobacterial blooms and/or enters surface waters via wastewater discharge, where they pose a potential hazard to the environment and human health .
Safety and Hazards
特性
IUPAC Name |
(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-SMMNRBFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11-cis,13-cis)-Retinoic acid | |
CAS RN |
3555-80-4 | |
| Record name | 11,13-Di-cis-retinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,13-DI-CIS-RETINOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YMK8CRV7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



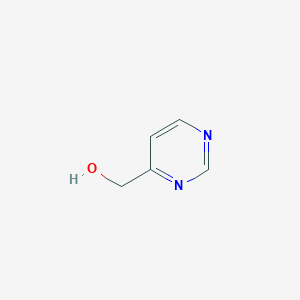
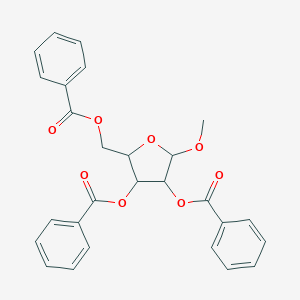
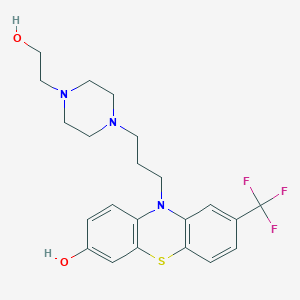



![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
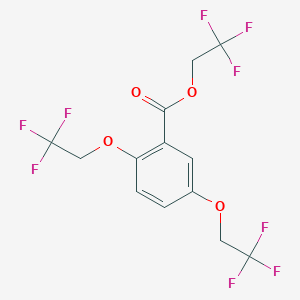
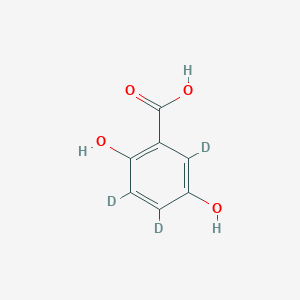
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)
